2-(4-Methylbenzyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCVCGRSMUACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285819 | |
| Record name | 2-[(4-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-62-6 | |
| Record name | 2-[(4-Methylphenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methylphenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 4 Methylbenzyl Pyrrolidine and Analogous Chiral Pyrrolidines
General Strategies for Pyrrolidine (B122466) Ring Construction
The synthesis of the pyrrolidine scaffold can be broadly categorized into two main approaches: the formation of the five-membered ring through cyclization reactions and the modification of an existing pyrrolidine ring. nih.govresearchgate.netmdpi.com
Cyclization Reactions in Pyrrolidine Synthesis
Cyclization reactions are a cornerstone of pyrrolidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. mdpi.com These methods often entail the intramolecular reaction of a nitrogen-containing functional group with another reactive site on the molecule.
One common strategy involves the intramolecular cyclization of amino alcohols. For instance, treatment of amino alcohols with thionyl chloride (SOCl₂) can facilitate a one-pot synthesis of cyclic amines, avoiding the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org Another approach is the intramolecular hydroamination/reduction of unactivated alkynes, which can be achieved using a combination of Et₃SiH and a catalytic amount of I₂, to produce disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org
The aza-Cope rearrangement-Mannich cyclization is a powerful tandem reaction for synthesizing pyrrolidines. emich.edu This sequence involves a 3,3-sigmatropic rearrangement followed by a Mannich cyclization, efficiently forming multiple bonds in a single step. emich.edu Additionally, multicomponent reactions (MCRs) have emerged as an efficient method for synthesizing pyrrolidine derivatives, often involving the in-situ generation of an azomethine ylide followed by a [3+2] cycloaddition with a dipolarophile. tandfonline.com
Functionalization of Preformed Pyrrolidine Rings
An alternative to de novo ring construction is the functionalization of a pre-existing pyrrolidine ring. nih.govresearchgate.netmdpi.com This approach is particularly useful when starting from readily available chiral precursors like proline or hydroxyproline. mdpi.com
Metal-free C-H functionalization represents a modern approach to modifying the pyrrolidine ring. rsc.org For example, the direct C-H functionalization of pyrrolidine can lead to the formation of pyrrolinium-based ionic liquid crystals. rsc.org Another key transformation is the α-alkylation of N-protected pyrrolidines. Catalytic asymmetric methods have been developed for the enantioselective 2-alkylation of N-Boc-pyrrolidine, providing a direct route to a variety of 2-alkylpyrrolidines. nih.gov
Asymmetric Synthesis Approaches to Enantiomerically Pure 2-(4-Methylbenzyl)pyrrolidine
Achieving high enantiomeric purity is crucial for the synthesis of biologically active molecules. Several strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines, including the use of chiral auxiliaries and organocatalysis.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This method offers the advantage of being able to synthesize both enantiomers of a target molecule by using the corresponding enantiomer of the chiral auxiliary. whiterose.ac.uk
A prominent example of a chiral auxiliary in pyrrolidine synthesis is the N-tert-butanesulfinyl group. thieme-connect.comacs.org This methodology has proven effective for the stereocontrolled preparation of 2-substituted pyrrolidines. thieme-connect.com The general approach involves the diastereoselective addition of a nucleophile, such as a Grignard reagent, to a chiral N-tert-butanesulfinyl imine. The stereochemistry of the newly formed stereocenter is controlled by the chiral sulfur atom of the sulfinyl group. ua.es
A highly diastereoselective synthesis of 2-substituted pyrrolidines has been achieved through the addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.orgnih.gov This method is general and efficient for preparing a range of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.orgnih.gov The subsequent removal of the sulfinyl group under acidic conditions, followed by intramolecular N-alkylation, leads to the formation of the pyrrolidine ring. ua.es
The utility of this approach has been demonstrated in the synthesis of various pyrrolidine alkaloids. thieme-connect.comua.es For example, the addition of Grignard reagents to N-tert-butanesulfinyl imines derived from 4-halobutanal proceeds with high diastereoselectivity. thieme-connect.com
Table 1: Synthesis of 2-Substituted Pyrrolidines via Addition to N-tert-Butanesulfinyl Imines
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | 4-Methylphenylmagnesium bromide | This compound | High | >95:5 |
| 2 | Phenylmagnesium bromide | 2-Phenylpyrrolidine | 85 | >98:2 |
| 3 | Vinylmagnesium bromide | 2-Vinylpyrrolidine | 78 | 95:5 |
| 4 | Ethylmagnesium bromide | 2-Ethylpyrrolidine | 82 | >98:2 |
This table is a representative example and specific yields and diastereomeric ratios can vary based on reaction conditions.
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. benthamdirect.comresearchgate.net Proline and its derivatives are common organocatalysts for the synthesis of chiral pyrrolidines. benthamdirect.com
One organocatalytic approach to substituted pyrrolidines is the [3+2] annulation, which can be achieved through a direct Mannich–cyclization cascade. For example, the reaction of N-PMP aldimines and succinaldehyde, catalyzed by proline, can yield 2,3-substituted pyrrolidines with high yields and excellent enantioselectivities. rsc.org
Another strategy involves a cascade reaction combining a reversible aza-Henry reaction with an aza-Michael cyclization. pkusz.edu.cn This dynamic kinetic resolution cascade, catalyzed by a Cinchona alkaloid-derived carbamate, can produce highly functionalized pyrrolidines with multiple stereogenic centers in good yields and with high diastereomeric and enantiomeric excesses. pkusz.edu.cn
The intramolecular aza-Michael reaction is another key transformation that can be rendered asymmetric using organocatalysts. Chiral phosphoric acids have been successfully employed to catalyze the enantioselective intramolecular aza-Michael cyclization of protected amines with α,β-unsaturated thioesters, leading to enantioenriched pyrrolidines. whiterose.ac.ukwhiterose.ac.uk
Table 2: Organocatalytic Synthesis of Chiral Pyrrolidines
| Reaction Type | Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Mannich–cyclization cascade | Proline | N-PMP aldimines, succinaldehyde | 2,3-Substituted pyrrolidines | up to >99% |
| Aza-Henry/aza-Michael cascade | Cinchona alkaloid derivative | Nitroalkenes, imines | Polysubstituted pyrrolidines | >90% |
| Intramolecular aza-Michael | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | 2,2- and 3,3-disubstituted pyrrolidines | High |
This table provides a general overview of organocatalytic methods and specific outcomes depend on the exact substrates and reaction conditions.
Asymmetric 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Fragments
Metal-Catalyzed Asymmetric Synthesis
Metal-catalyzed reactions offer powerful and versatile methods for constructing complex chiral pyrrolidine scaffolds. Palladium, in particular, has been extensively used in various transformations to achieve this goal.
Palladium catalysis has been instrumental in the development of novel methods for pyrrolidine synthesis. nih.govresearchgate.netnih.govumich.edusioc-journal.cn One such method is the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines via Pd-catalyzed alkene carboamination reactions of N-Boc-pent-4-enylamines with aryl or alkenyl bromides. umich.edu These reactions can generate enantiomerically enriched pyrrolidine products with up to 94% ee. umich.edu
Palladium-catalyzed [3+2] cycloadditions of alkylidenecyclopropanes with imines provide a direct route to diverse pyrrolidine scaffolds. researchgate.net Enantioselective variants of this reaction have been explored using palladium complexes with chiral phosphoramidite (B1245037) ligands. researchgate.net
An asymmetric palladium/GF-Phos-catalyzed carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing a pendent amine has been developed to access a range of chiral pyrrolidines in good yields (45–93%) and with high enantioselectivities (up to 96.5:3.5 er). nih.gov The proposed mechanism involves the formation of a π-allylpalladium intermediate followed by intramolecular amination. nih.gov
Furthermore, a palladium-catalyzed C–H alkenylation of aliphatic amines has been established, proceeding through a 5-membered-ring cyclopalladation pathway. nih.gov This allows for alkene insertion and subsequent aza-Michael cyclization to furnish various functionalized pyrrolidines in good yields with excellent regio- and diastereoselectivity. nih.gov The use of an amino acid-derived ligand was found to be crucial for controlling the regioselectivity of the C–H activation. nih.gov
A palladium-catalyzed intramolecular Heck reaction of the endocyclic C=C bonds of C2-tethered pyrroles has also been reported, leading to the formation of 3,2'-spiropyrrolidine-2-oxindole derivatives in good to excellent yields. sioc-journal.cn Preliminary studies on an enantioselective version using a chiral phosphoramidite ligand showed moderate enantiomeric excess. sioc-journal.cn
The table below details various palladium-catalyzed reactions for the synthesis of pyrrolidine scaffolds.
The incorporation of chiral pyrrolidine units into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) has emerged as a promising strategy for creating heterogeneous asymmetric catalysts. rsc.orgrsc.orgscispace.comresearchgate.net These materials offer the advantages of recyclability and stability, combined with the catalytic activity and enantioselectivity of the embedded pyrrolidine moiety. acs.orgdoi.org
Chiral pyrrolidine-functionalized MOFs have been synthesized and utilized as heterogeneous catalysts. rsc.orgrsc.orgresearchgate.net The synthetic strategies often involve either the direct use of proline or its derivatives as ligands during MOF construction or the post-synthetic modification of a pre-formed MOF. rsc.org For these MOFs to be catalytically active in a proline-like manner, it is crucial that the pyrrolidine–NH group remains unoccupied. rsc.org
Similarly, chiral COFs (CCOFs) have been constructed by incorporating chiral pyrrolidine building blocks. acs.orgdoi.orgmdpi.comnih.govbohrium.com One approach involves the direct condensation of a chiral pyrrolidine-containing monomer with other organic linkers to form the crystalline framework. bohrium.com For example, a chiral pyrrolidine-embedded dianiline was used to construct two different CCOFs, LZU-72 and LZU-76, which were shown to be robust and highly active heterogeneous organocatalysts. bohrium.com Another method is the post-synthetic modification of an achiral COF, where optically pure pyrrolidine is anchored to the framework. mdpi.com
These pyrrolidine-functionalized COFs have demonstrated significant catalytic activity in asymmetric reactions. acs.org For instance, a pyrrolidine-functionalized COF, Tfp2-COF, catalyzed the Michael addition of cyclohexanone (B45756) to β-nitrostyrene derivatives with good yields (92-95%) and high enantioselectivities (85-86% ee). acs.org
The table below summarizes examples of chiral pyrrolidine incorporation into MOFs and COFs.
Palladium-Catalyzed Reactions for Pyrrolidine Scaffolds
Derivatization Chemistry of this compound Scaffolds
The this compound scaffold serves as a versatile template for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery and the development of novel catalysts and materials. Key functionalization strategies include sulfonylation, reductive amination, amidation, and Suzuki coupling, which allow for the introduction of a wide array of substituents onto the pyrrolidine ring or its benzyl (B1604629) moiety.
Strategies for Further Functionalization
Sulfonylation
The nitrogen atom of the pyrrolidine ring is a common site for functionalization. Sulfonylation, the reaction with a sulfonyl chloride, is a robust method to introduce sulfonyl groups, yielding sulfonamides. This transformation is significant as the sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents.
For instance, the reaction of pyrrolidine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base yields 1-[(4-methylbenzene)sulfonyl]pyrrolidine. The molecular structure of this compound has been confirmed by single-crystal X-ray diffraction, revealing key bond lengths and angles within the sulfonamide group. rsc.org A related process, photocatalytic dehydrogenative β-sulfonylation, has been demonstrated with 1-(p-tolyl)pyrrolidine and various aryl sulfonyl chlorides, resulting in sulfonyl-substituted enamines in excellent yields. mdpi.com This method highlights a modern approach to C-H functionalization adjacent to the nitrogen atom.
| Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |
| Pyrrolidine | p-Toluenesulfonyl chloride | Base | 1-[(4-Methylbenzene)sulfonyl]pyrrolidine | Not specified | rsc.org |
| 1-(p-Tolyl)pyrrolidine | Aryl sulfonyl chloride | Pd(OAc)₂, Ligand, Light | 1-(p-Tolyl)-5-tosyl-1,2,3,4-tetrahydropyridine | Up to 95% | mdpi.com |
Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds and can be employed to further functionalize the this compound scaffold. tubitak.gov.tr This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
While direct reductive amination on a pre-formed this compound would involve a secondary amine reacting with a carbonyl compound, analogous reactions demonstrate the feasibility of this approach. For example, various aldehydes can undergo reductive amination with pyrrolidine using sodium borohydride (B1222165) and a cation exchange resin, producing N-substituted pyrrolidines in high yields. researchgate.net A one-pot transfer hydrogenation reductive amination of aldehydes and ketones with various amines, including cyclic amines, has also been developed using iridium complexes as catalysts and formic acid as the hydrogen source in aqueous solution. thieme-connect.com This method is noted for its environmental friendliness and broad substrate scope. thieme-connect.com
| Aldehyde/Ketone | Amine | Reducing System/Catalyst | Product | Yield | Reference |
| Various Aldehydes | Pyrrolidine | NaBH₄/DOWEX®50WX8 | N-Alkylpyrrolidine | 85-93% | researchgate.net |
| Various Aldehydes/Ketones | Various Amines | Iridium complex/HCOOH | Substituted Amines | Good to Excellent | thieme-connect.com |
| 2-Cyclopentylacetaldehyde | Functionalized Indoline | Not specified | N-(2-Cyclopentylethyl)indoline derivative | Not specified | nih.gov |
Amidation
Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry. acs.org The secondary amine of the this compound can be acylated with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. These reactions are crucial for building more complex molecules, including peptides and various bioactive compounds.
Direct amidation of carboxylic acids with amines can be achieved using coupling reagents or, in some cases, through thermal or catalyst-mediated condensation. For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids with various amines, including cyclic secondary amines. acs.orgchemguide.co.uk The reactions are generally high-yielding and can be performed under relatively mild conditions. acs.orgchemguide.co.uk Alternatively, the reaction of an acyl chloride with an amine, such as pyrrolidine, provides a rapid and often high-yielding route to amides. nih.gov
| Carboxylic Acid/Acyl Chloride | Amine | Reagent/Conditions | Product | Yield | Reference |
| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃, 80 °C | N-Benzyl-2-phenylacetamide | 91% | acs.org |
| Various Carboxylic Acids | Various Amines | B(OCH₂CF₃)₃, MeCN, 80-100 °C | Various Amides | Good to Excellent | chemguide.co.uk |
| Ethanoyl chloride | Ammonia | Concentrated aqueous solution | Ethanamide | High | nih.gov |
| Cyclohexyl pyrrolidine carboxylic acid | Various Anilines | HBTU, DIEA, DMF | Pyrrolidine Carboxamides | >80% | nottingham.ac.uk |
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. whiterose.ac.uklibretexts.org This reaction can be applied to derivatives of this compound to introduce new aryl or vinyl substituents, thereby expanding its structural diversity.
For this strategy to be employed, the this compound scaffold must first be functionalized with a halide (e.g., bromine or iodine) or a boron-containing group (e.g., a boronic acid or boronic ester). For instance, a bromo-substituted pyrrolidine derivative could be coupled with an arylboronic acid. Studies on the Suzuki-Miyaura cross-coupling of α-borylated pyrrolidines have been conducted, exploring the reaction conditions for C(sp³)-C(sp²) bond formation. nih.gov While these reactions can be challenging, successful couplings have been reported with specific catalyst systems. nih.gov The use of palladium catalysts with specialized ligands, such as those with bulky, electron-rich phosphines, has been shown to be effective for the coupling of aryl chlorides, which are typically less reactive than bromides or iodides.
| Boronic Acid/Ester | Halide/Triflate | Catalyst/Conditions | Product | Yield | Reference |
| Aryl/Vinyl boronic acid | Aryl/Vinyl halide | Pd(0) catalyst, Base | Biaryl or Styrene derivative | Generally High | whiterose.ac.uk |
| Phenylboronic acid | 4-Chlorobenzaldehyde | Pd(OAc)₂/Ligand | 4-Formylbiphenyl | Not specified | |
| (S)-Benzylic trifluoroborate | Aryl chloride | Buchwald precatalyst, CsOH·H₂O | (R)-Aryl ether | 97% | nih.gov |
| Potassium alkenyltrifluoroborates | 3-Bromo-2,1-borazaronaphthalenes | Pd catalyst | 3-Alkenyl-2,1-borazaronaphthalenes | Good to Excellent |
Advanced Spectroscopic and Crystallographic Characterization of 2 4 Methylbenzyl Pyrrolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(4-methylbenzyl)pyrrolidine and its derivatives in solution.
High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for determining the constitution of this compound derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. For instance, in a derivative like 1-phenyl-2-(p-tolyl)pyrrolidine, the aromatic protons of the p-tolyl group typically appear as a set of doublets around 7.1 ppm, while the methyl group protons present as a singlet near 2.3 ppm. rsc.org The protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. researchgate.netbeilstein-journals.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In 1-phenyl-2-(p-tolyl)pyrrolidine, the methyl carbon of the tolyl group resonates at approximately 21.2 ppm. rsc.org The carbons of the pyrrolidine ring typically appear in the range of 23-63 ppm, while the aromatic carbons are found further downfield. rsc.orgchemicalbook.com The symmetry of certain derivatives can simplify their NMR spectra; for example, the ¹³C NMR spectrum of unsubstituted pyrrolidine shows only two signals due to the molecule's symmetry. ipb.pt
A representative dataset for a this compound derivative is presented below:
Table 1: Representative ¹H and ¹³C NMR Data for 1-phenyl-2-(p-tolyl)pyrrolidine in CDCl₃ rsc.org
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic-H | 7.18 – 7.12 | m | Phenyl & Tolyl H | |
| Aromatic-H | 6.63 | t | 7.2 | Phenyl H |
| Aromatic-H | 6.49 | d | 8.1 | Phenyl H |
| CH | 4.70 | dd | 8.1, 1.0 | Pyrrolidine H-2 |
| CH₂ | 3.73 – 3.66 | m | Pyrrolidine H-5 | |
| CH₂ | 3.39 | q | 9.0 | Pyrrolidine H-5 |
| CH₂ | 2.42 – 2.34 | m | Pyrrolidine H-3 | |
| CH₃ | 2.32 | s | Tolyl CH₃ | |
| CH₂ | 2.11 – 1.83 | m | Pyrrolidine H-3, H-4 | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| 147.3 | Aromatic C | |||
| 141.7 | Aromatic C | |||
| 136.2 | Aromatic C | |||
| 129.3 | Aromatic C | |||
| 129.1 | Aromatic C | |||
| 126.0 | Aromatic C | |||
| 115.8 | Aromatic C | |||
| 112.4 | Aromatic C | |||
| 62.8 | Pyrrolidine C-2 | |||
| 49.2 | Pyrrolidine C-5 | |||
| 36.3 | Pyrrolidine C-3 | |||
| 23.2 | Pyrrolidine C-4 | |||
| 21.2 | Tolyl CH₃ |
This table is interactive. You can sort and filter the data.
Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and restricted bond rotations. researchgate.netrsc.org For pyrrolidine derivatives, ring puckering and the inversion of the nitrogen atom are dynamic processes that can be investigated by monitoring changes in the NMR spectrum at different temperatures. researchgate.netbeilstein-journals.org
Nuclear Overhauser Effect SpectroscopY (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei. nanalysis.comspbu.ru The observation of a NOE between two protons indicates that they are close in space (typically < 5 Å), which is invaluable for determining the relative stereochemistry and preferred conformation of a molecule. nanalysis.com For example, in a substituted pyrrolidine, NOESY can be used to establish the cis or trans relationship of substituents on the pyrrolidine ring by observing correlations between the protons on these substituents and the protons of the ring. researchgate.netthieme-connect.com
High-Resolution 1H and 13C NMR Techniques
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining insights into their structure through fragmentation analysis. scispace.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. beilstein-journals.org This is essential for confirming the identity of a newly synthesized this compound derivative. For example, the calculated exact mass for the protonated molecule of 1-phenyl-2-(p-tolyl)pyrrolidine, [C₁₇H₂₀N + H]⁺, is 238.1590, which would be expected to match the experimentally determined value from HRMS analysis very closely. rsc.org
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry provides a powerful platform for the separation, identification, and structural characterization of complex mixtures and individual compounds. researchgate.netnih.govsemanticscholar.org UPLC offers rapid and high-resolution separation, while the Q-TOF analyzer provides accurate mass measurements for both the parent ion and its fragment ions (MS/MS). nih.gov The fragmentation patterns observed in the MS/MS spectra are characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms. sci-hub.se For pyrrolidine derivatives, common fragmentation pathways often involve the cleavage of the bonds adjacent to the nitrogen atom or the loss of the benzyl (B1604629) group. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation
X-ray Crystallography for Absolute Configuration and Molecular Conformation
While NMR and MS provide invaluable information about the structure of molecules in solution and the gas phase, respectively, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique is particularly important for establishing the absolute configuration of chiral centers and for precisely defining bond lengths, bond angles, and torsional angles. rsc.org
For derivatives of this compound, a single-crystal X-ray diffraction study can unequivocally determine the stereochemistry at the C2 position of the pyrrolidine ring and reveal the preferred conformation of the ring itself, which is often an envelope or twist form. nih.goviucr.org The orientation of the 4-methylbenzyl substituent relative to the pyrrolidine ring is also clearly defined. iucr.org This detailed structural information is crucial for understanding the molecule's physical properties and its interactions with other molecules.
Single-Crystal X-ray Diffraction Analysis of Pyrrolidine Derivatives
In the analysis of various pyrrolidine derivatives, X-ray crystallography has been instrumental. For instance, the crystal structures of compounds like 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate (B86663) and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride were determined, revealing that they exist as racemic mixtures in their crystalline forms. nih.gov The crystal data for these compounds, including space group and unit cell dimensions, are summarized in crystallographic information files. nih.gov For example, 4-chloro-α-PVP crystallizes in the monoclinic space group P21/n, while 4-MDMC hydrochloride crystallizes in the triclinic space group P-1. nih.gov
The analysis of a ferrocenyl-containing spiro[pyrrolidizine-indenoquinoxaline] derivative with a 2-(4-methylbenzoyl) group showed that the pyrrolidine rings both adopt a twist conformation. nih.gov The planarity of the fused ring systems and the dihedral angles between different molecular fragments have also been precisely measured. nih.gov For a 2-methyl-4-(4-methylphenyl)pyrrolidine (B1426970) derivative, crystallographic analysis revealed a twisted conformation for the pyrrolidine ring and a nearly perpendicular orientation of the 4-methylphenyl substituent relative to the pyrrolidine ring.
These studies highlight the capability of single-crystal X-ray diffraction to provide definitive structural evidence for complex pyrrolidine derivatives, which is essential for understanding their structure-property relationships. rsc.orgacs.orgbeilstein-journals.orgiucr.org
Table 1: Selected Crystallographic Data for Pyrrolidine Derivatives
| Compound | Crystal System | Space Group | Key Conformational Feature |
|---|---|---|---|
| 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate nih.gov | Monoclinic | P21/n | Racemic mixture |
| 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride nih.gov | Triclinic | P-1 | Racemic mixture |
| 1-ferrocenyl-2-(4-methylbenzoyl)spiro[11H-pyrrolidizine-3,11′-indeno[1,2-b]quinoxaline] nih.gov | --- | --- | Both pyrrolidine rings in a twist conformation |
Analysis of Pyrrolidine Ring Conformations in the Solid State
The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. beilstein-journals.org The specific conformation is influenced by the nature and position of substituents on the ring. nih.govnih.gov In the solid state, these conformations are "frozen" and can be precisely determined by X-ray crystallography.
The conformation of the pyrrolidine ring is often quantified by pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of distortion. beilstein-journals.org
For substituted prolines, which contain a pyrrolidine ring, the ring is known to exist in two predominant pucker modes: Cγ-exo (UP) and Cγ-endo (DOWN). nih.govresearchgate.net In the Cγ-exo conformation, the Cγ atom and the carbonyl group are on opposite sides of the ring plane, whereas they are on the same side in the Cγ-endo conformation. researchgate.net The presence of substituents can lock the ring into a specific conformation. For instance, a trans-4-tert-butyl group on a proline ring strongly favors a pseudoequatorial orientation, leading to an endo puckering effect. nih.gov
In the case of 1-ferrocenyl-2-(4-methylbenzoyl)spiro[11H-pyrrolidizine-3,11′-indeno[1,2-b]quinoxaline], both five-membered pyrrolidine rings were found to adopt a twist conformation in the solid state. nih.gov Similarly, analysis of 2-methyl-4-(4-methylphenyl)pyrrolidine showed the pyrrolidine ring in a twisted conformation. The puckering parameters for this compound were determined to be q₂ = 0.3858 Å and φ = 343.1°, indicating a dynamic equilibrium between envelope and twist forms.
Table 2: Pyrrolidine Ring Conformations in the Solid State
| Derivative Type | Observed Conformation | Influencing Factor | Reference |
|---|---|---|---|
| Substituted Prolines | Cγ-exo or Cγ-endo | Substituent electronegativity and position | nih.govnih.govresearchgate.net |
| 1-ferrocenyl-2-(4-methylbenzoyl)spiro[...] | Twist | Fused ring system | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For pyrrolidine derivatives, the IR spectrum provides characteristic absorption bands. In a study of N-[5-(4-methylbenzoyl)-4-(4-methylphenyl)-2-oxopyrimidine-1(2H)-yl]pyrrolidine-2,5-dione, the absorption bands for the carbonyl (C=O) groups were observed at 1720, 1700, 1670, and 1650 cm⁻¹. asianpubs.org The aliphatic C-H stretching vibrations were found at 2930 cm⁻¹. asianpubs.org In another example, for 2-(4-methyl-benzyl)-piperidine, a related heterocyclic compound, characteristic IR bands include C-N stretching at approximately 1250 cm⁻¹ and aromatic C-H stretching at 3050 cm⁻¹.
The IR spectra of various spiro-pyrrolidine derivatives have also been reported, showing characteristic peaks for different functional groups. For instance, in 1-methyl-4-(phenyl)pyrrolo-(spiro[2.3″]oxindole)spiro[3.3′]-5′-(phenylmethylidene)-piperidin-4′-one, IR peaks were observed at 1604, 1620, 1703, and 3407 cm⁻¹. mdpi.com These values correspond to the various carbonyl and N-H stretching vibrations within the complex molecule.
Table 3: Characteristic IR Absorption Bands for Pyrrolidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| C=O (carbonyl) | 1720, 1700, 1670, 1650 | N-[5-(4-methylbenzoyl)-4-(4-methylphenyl)-2-oxopyrimidine-1(2H)-yl]pyrrolidine-2,5-dione | asianpubs.org |
| Aliphatic C-H | 2930 | N-[5-(4-methylbenzoyl)-4-(4-methylphenyl)-2-oxopyrimidine-1(2H)-yl]pyrrolidine-2,5-dione | asianpubs.org |
| Aromatic C-H | 3040 | N-[5-(4-methylbenzoyl)-4-(4-methylphenyl)-2-thioxo-pyrimidine-1(2H)-yl]-1H-isoindole-1,3(2H)-dione | asianpubs.org |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org For aromatic compounds, the key electronic transitions are typically π → π*. up.ac.za
In aromatic systems like the 4-methylbenzyl group, characteristic absorption bands are observed. Benzene (B151609), for example, shows intense bands around 180 nm and 200 nm, and a weaker, structured band around 260 nm. up.ac.zamsu.edu The presence of substituents on the benzene ring can cause a shift in the position and intensity of these bands (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths). up.ac.za
For N-[5-(4-methylbenzoyl)-4-(4-methylphenyl)-2-oxopyrimidine-1(2H)-yl]pyrrolidine-2,5-dione, the UV-Vis spectrum would be expected to show absorptions related to the aromatic rings and the pyrimidine (B1678525) system. asianpubs.org In a study of iron(II) complexes with diimine ligands formed from chiral amines, UV-Vis spectroscopy was used to monitor the formation of the complex, with absorption maxima observed in the visible region. nih.gov The spectra of benzoylthiourea (B1224501) derivatives also show characteristic UV absorptions that are influenced by the substituents on the aromatic rings. researchgate.net
The specific λmax values for this compound itself are not detailed in the provided search results, but based on the principles of UV-Vis spectroscopy, one would expect to see absorptions characteristic of the substituted benzene ring.
Table 4: Expected UV-Vis Absorption Regions for Aromatic Pyrrolidine Derivatives
| Chromophore | Transition Type | Expected Absorption Region (nm) | Notes |
|---|---|---|---|
| Benzene Ring | π → π* | ~200-270 | Position and intensity are sensitive to substitution. up.ac.zamsu.edu |
Vibrational Analysis via IR Spectroscopy
Circular Dichroism for Enantiomeric Characterization
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light. mdpi.com Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, which are often mirror images of each other. mdpi.com This makes CD spectroscopy an excellent tool for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds. nih.gov
The application of CD spectroscopy is particularly relevant for chiral pyrrolidine derivatives. The technique is highly sensitive to both the absolute configuration and the conformational changes of a molecule. mdpi.com Different conformations, such as those found in the puckered pyrrolidine ring, can give rise to specific CD signals. mdpi.com
For example, CD spectroscopy has been used to determine the enantiomeric excess of chiral primary amines by forming a chiral complex with an iron(II) assembly, which then gives a measurable CD signal. nih.gov The handedness of a cyclochiral pyrrolidine derivative, determined by the directionality of an intramolecular hydrogen bonding network, has been studied using CD spectroscopy. researchgate.net The observed CD spectra, both in solution and in the solid state, provided crucial information about the preferred conformation and helicity of the molecule. researchgate.net
While specific CD data for this compound is not available in the provided results, the principles of CD spectroscopy indicate that its enantiomers would exhibit distinct spectra, allowing for their differentiation and the determination of enantiomeric purity.
Computational Chemistry and Theoretical Investigations of 2 4 Methylbenzyl Pyrrolidine
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties, providing valuable insights into the behavior of compounds like 2-(4-Methylbenzyl)pyrrolidine.
Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized geometry. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related pyrrolidine (B122466) derivatives, key bond lengths such as N1–C2 and C2–C3 are typically found to be consistent with sp³ hybridization. The 4-methylbenzyl substituent's orientation relative to the pyrrolidine ring, including the dihedral angle, is also a key parameter determined through optimization.
Energetic analysis, performed on the optimized geometry, provides insights into the molecule's stability. The total energy of the system at its minimum energy conformation is a primary output. Furthermore, thermodynamic parameters like Gibbs free energy can be calculated, which is crucial for understanding reaction spontaneity and equilibria. In studies of related systems, DFT has been used to calculate Gibbs free energies to understand the thermodynamic stability of different conformations and reaction intermediates. scirp.orgscirp.org
| Parameter | Value |
| N1-C2 Bond Length (Å) | ~1.470 |
| C2-C3 Bond Length (Å) | ~1.536 |
| C4-C(aryl) Bond Length (Å) | ~1.512 |
| Dihedral Angle (Pyrrolidine-Aryl) (°) | ~86.06 |
Data sourced from typical values for related pyrrolidine structures.
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com A smaller gap suggests higher reactivity. malayajournal.org
For this compound, FMO analysis would reveal the distribution of these orbitals. Typically, in such molecules, the HOMO is localized on the electron-rich regions, such as the pyrrolidine nitrogen, while the LUMO is situated on the aromatic π-system. The energies of the HOMO and LUMO can be used to calculate important quantum chemical parameters like ionization potential (IP = -E_HOMO) and electron affinity (EA = -E_LUMO), which further characterize the molecule's reactivity. iucr.org
Table 2: Illustrative Frontier Molecular Orbital Data Note: This table presents hypothetical data for this compound based on general principles and data for similar compounds. iucr.org
| Parameter | Energy (eV) |
| E_HOMO | -5.2822 |
| E_LUMO | -1.2715 |
| HOMO-LUMO Gap (ΔE) | 4.0107 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. iucr.orgresearchgate.net Green and yellow represent intermediate potential values. iucr.orgresearchgate.net
In the case of this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, identifying it as a primary site for electrophilic interaction. The aromatic ring may also exhibit regions of negative potential due to the π-electron cloud. researchgate.net Conversely, the hydrogen atoms, particularly those attached to the nitrogen and alpha-carbon, would likely show positive potential. iucr.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method allows for the quantitative evaluation of electron delocalization and hyperconjugative interactions. researchgate.net
NBO analysis of this compound would quantify the electron density in the bonds and lone pairs. A key aspect to investigate is the interaction between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair on the nitrogen atom (LP(N)) and the antibonding orbitals (σ*) of adjacent C-C bonds is a significant stabilizing hyperconjugative interaction. The energy of these interactions, often denoted as E(2), quantifies their contribution to the molecule's stability. researchgate.net NBO analysis can also provide insights into the hybridization of atoms and the polarization of bonds. uni-muenchen.de
Table 3: Representative NBO Analysis Data for a Pyrrolidine Derivative Note: This table is illustrative, showing the type of data obtained from NBO analysis. Specific values for this compound would require dedicated calculations.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N | σ* (C-C) | ~6.8 |
Data based on a similar pyrrolidine structure.
Molecular Electrostatic Potential (MEP) Mapping
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is often not static but exists as an ensemble of interconverting conformations. Understanding these conformational preferences is crucial as they can significantly influence a molecule's biological activity and physical properties. nih.gov
The five-membered pyrrolidine ring is not planar and undergoes a continuous, low-energy conformational change known as pseudorotation. nih.gov This motion describes the puckering of the ring, which can be characterized by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (P). The puckering can be described as a dynamic equilibrium between various envelope (E) and twist (T) conformations.
For substituted pyrrolidines, the nature and position of the substituents significantly influence the preferred conformation. rsc.org For example, substituents can favor either an endo or exo pucker, where the substituent is on the same or opposite side of the ring as the C4 atom, respectively. nih.gov In the case of this compound, the bulky benzyl (B1604629) group at the C2 position would be expected to have a substantial impact on the pseudorotational pathway and the equilibrium between different puckered conformations. The puckering of the pyrrolidine ring in similar systems has been characterized using parameters derived from crystallographic data or computational modeling. iucr.org For instance, in some pyrrolidine derivatives, a twisted conformation is observed, with specific puckering parameters indicating a dynamic equilibrium between envelope and twist forms.
Potential Energy Surface Scans for Rotational Barriers
Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry, such as the rotation around a specific bond. This analysis is critical for understanding the conformational flexibility and the energy barriers between different rotational isomers (rotamers).
For molecules with rotatable bonds, like the one connecting the pyrrolidine ring and the 4-methylbenzyl group in this compound, PES scans can identify the most stable conformations and the transition states that separate them. The process involves systematically changing a dihedral angle in predefined steps and performing a constrained geometry optimization at each step. skku.edu The resulting energy profile reveals the rotational barriers.
A study on a related N-formyl-1,2,3,4-tetrahydroisoquinoline, which also features a hindered amide bond rotation, utilized PES scans to identify local minima and transition states. researchgate.net The calculations, performed using Density Functional Theory (DFT), showed that the shape of the PES peak could be asymmetric due to factors like the inversion of a pyramidal nitrogen atom. researchgate.net While specific PES scan data for this compound is not extensively published, the principles from similar systems are applicable. For instance, in N,N-disubstituted amides, steric congestion can render certain conformations, like one where a fluorine atom is anti to the carbonyl group, unstable. rsc.org Theoretical calculations on N,N-dimethyl-α-fluoropropionamide identified three energy minima on the potential energy surface, indicating a complex conformational landscape. rsc.org
The rotational barrier for dimethylformamide (DMF), a simpler amide, has been calculated using DFT and was found to be overestimated compared to experimental values, highlighting the importance of selecting appropriate computational methods and basis sets. researchgate.net Such studies provide a framework for investigating the rotational barriers in this compound, which would be crucial for understanding its interactions with biological targets.
Table 1: Representative Data from Potential Energy Surface Scan Studies
| Molecule | Computational Method | Key Finding | Reference |
|---|---|---|---|
| N-formyl-1,2,3,4-tetrahydroisoquinoline | DFT (BP-D3/def2-SVP) | Identified two local minima and two maxima on the PES for C–N bond rotation. | researchgate.net |
| N,N-dimethyl-α-fluoropropionamide | DFT (wB97XD/cc-pVDZ) | Revealed three energy minima on the potential energy surface for F-C-C=O torsion. | rsc.org |
This table is for illustrative purposes based on related compounds, as specific data for this compound was not available in the search results.
Molecular Dynamics (MD) Simulations of Pyrrolidine Scaffolds and Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as proteins, over time. mdpi.com These simulations provide insights into the stability of protein-ligand complexes, conformational changes, and the nature of binding interactions. mdpi.comresearchgate.net
Pyrrolidine scaffolds are common motifs in many biologically active compounds and approved drugs. whiterose.ac.uk MD simulations have been instrumental in understanding how these scaffolds interact with protein targets. For example, in a study of pyrrolidine-based inhibitors of matrix metalloproteinase-2 (MMP-2), MD simulations revealed that stable binding was characterized by low fluctuations in Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) values. researchgate.net These simulations also identified crucial amino acid residues involved in hydrogen bonding. researchgate.net
In another study on hepatitis B virus (HBV) capsid inhibitors with a pyrrole-scaffold, MD simulations showed that hydrophobic interactions were the primary driving force for binding. nih.gov The simulations helped to understand the stronger potency of certain inhibitors by revealing more robust nonpolar interactions with key residues in a solvent-accessible region. nih.gov Similarly, MD simulations of ACE inhibitors with the hACE2 receptor showed that non-polar interactions with the ligand's pyrrolidine hydrophobic cage contributed to binding. frontiersin.org
The general workflow for such simulations involves several stages: initial geometry optimization, system equilibration under constant volume and temperature (NVT ensemble), followed by equilibration under constant pressure and temperature (NPT ensemble), and finally, the production run for data collection. frontiersin.org The stability of the protein-ligand complex during the simulation is often assessed by monitoring the RMSD of the protein backbone and the ligand. mdpi.com
While specific MD simulation studies focused solely on this compound are not widely documented, the extensive research on other pyrrolidine-containing ligands provides a strong foundation for how such investigations would be conducted and the types of insights that could be gained. These simulations would be invaluable for predicting the binding mode and affinity of this compound with potential protein targets.
Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
| Parameter | Description | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | Indicates the stability of the system. Lower, stable RMSD values suggest a stable complex. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or atoms around their average position. | Highlights flexible regions of the protein and key residues interacting with the ligand. mdpi.com |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information about the compactness of the protein-ligand complex. researchgate.net |
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For the synthesis of chiral molecules like this compound, theoretical studies can predict the most likely reaction pathways and explain why one stereoisomer is formed preferentially over another.
The asymmetric synthesis of 2-substituted pyrrolidines is a significant area of research, with various methods developed to control the stereochemical outcome. whiterose.ac.ukresearchgate.netnih.gov DFT calculations are frequently employed to model the transition states of these reactions, as the energy difference between diastereomeric transition states determines the enantiomeric excess of the product.
For instance, in the 'clip-cycle' synthesis of pyrrolidines, DFT studies supported the proposed aza-Michael cyclization as the rate-determining and stereochemistry-determining step. whiterose.ac.uk The calculations correctly predicted the formation of the major enantiomer. whiterose.ac.uk Similarly, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were used to explore the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an amine. beilstein-journals.org The study proposed that the main product is formed through the pathway with the lowest activation energy (ΔG#), indicating that kinetic selectivity is more significant than thermodynamic selectivity. beilstein-journals.org
Computational studies have also been used to understand the stereochemical outcome of Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions to form substituted pyrrolidines. researchgate.net These studies revealed that the thermostability of the cycloaddition products was a major factor in determining the chemo- and stereoselectivity. researchgate.net
In the context of organocatalysis, DFT calculations have provided insights into how catalysts, such as pyrimidine-derived prolinamides, coordinate with reactants to favor the formation of a specific stereoisomer. mdpi.com These theoretical models help in the rational design of new and more efficient catalysts for the asymmetric synthesis of pyrrolidine derivatives.
While a specific computational study elucidating the asymmetric synthesis of this compound was not found, the methodologies applied to similar systems are directly relevant. Such studies would involve locating the transition state structures for the formation of both the (R) and (S) enantiomers and comparing their relative energies to predict the enantiomeric ratio.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dimethylformamide (DMF) |
| N-formyl-1,2,3,4-tetrahydroisoquinoline |
| N,N-dimethyl-α-fluoropropionamide |
| 3-pyrroline-2-one |
| 1,4,5-trisubstituted pyrrolidine-2,3-diones |
| (R)-2-(p-chlorophenyl)pyrrolidine |
| Larotrectinib |
| MSC2530818 |
| JNJ-6379 |
| GLP-26 |
| NVR 3-778 |
| NVR 010-001-E2 |
| GLS-4 |
| CU15 |
| 3-tosyloxy-N-(4-methoxybenzyl) maleimide |
| 3-tosyloxypyrrolidine-2,5-dione |
| 3-tosyloxymaleimide |
| N-(4-Methylbenzyl)-N-(prop-2-yn-1-yl)prop-2-en-1-amine |
| N-(thiophen-2-ylmethyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine |
| N1,N10-diallyl-N1,N10-bis(4-methylbenzyl)deca-2,8-diyne-1,10-diamine |
| 1,6-bis(4-methyl-1-(4-methylbenzyl)pyrrolidin-3-ylidene)hexane |
| N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine |
| 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones |
| 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones |
| 4-methoxybenzylamine |
| (2S,E)-(2-Benzhydryl)-1-(perfluoroprop-1-enyl)pyrrolidine |
Applications in Advanced Organic Synthesis and Catalysis Research
2-(4-Methylbenzyl)pyrrolidine as a Chiral Building Block
The chiral nature of this compound makes it a sought-after starting material in asymmetric synthesis. smolecule.com Substituted chiral pyrrolidines are recognized as one of the most prevalent heterocyclic motifs in biologically active compounds and serve a crucial role as building blocks in organic synthesis. nih.govmdpi.com The pyrrolidine (B122466) scaffold itself is a "privileged scaffold" found in numerous natural products, organocatalysts, and synthetic materials. nih.govunibo.it
The this compound framework is integral to the synthesis of more complex molecules. Its structure allows for various chemical modifications, enabling the construction of diverse and intricate molecular architectures. For instance, derivatives such as Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate serve as versatile intermediates. This derivative can undergo several transformations; the ester group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted into an amide. Furthermore, the nitrogen atom on the pyrrolidine ring can be alkylated, providing another point for molecular elaboration.
Research has demonstrated the synthesis of related complex pyrrolidine structures, such as (Z)-3-Methyl-1-(4-methylbenzyl)-4-pentylidenepyrrolidine, through metal-catalyzed carbocyclization reactions. researchgate.net Similarly, palladium-catalyzed reactions have been employed to synthesize closely related 2-(4-methoxybenzyl)-3-methylpyrrolidine derivatives. umich.eduumich.edu These synthetic strategies highlight the adaptability of the benzylpyrrolidine scaffold in creating polysubstituted heterocyclic compounds. rasayanjournal.co.in The development of multi-component reactions further underscores the utility of pyrrolidines in generating molecular complexity from simple starting materials in a single step. rasayanjournal.co.in
The pyrrolidine ring is a core feature in a wide array of natural products, including alkaloids, sugars, and peptides. baranlab.org Consequently, chiral building blocks like this compound and its analogues are pivotal for the asymmetric synthesis of these complex natural compounds. nih.govbaranlab.org While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, the synthesis of pyrrolidine-containing natural products often relies on strategic approaches like aza-Cope/Mannich reactions and [3+2] cycloadditions, where such building blocks are fundamental. baranlab.org The development of synthetic methods to access structurally diverse and biologically important pyrrolidine derivatives is crucial for drug discovery and the synthesis of natural product analogues. nih.gov
Construction of Complex Molecular Architectures
Chiral Pyrrolidine Derivatives as Organocatalysts
The field of asymmetric organocatalysis has been significantly influenced by the use of chiral pyrrolidine derivatives. mdpi.comunibo.it Stemming from the pioneering work with proline, a vast number of pyrrolidine-based organocatalysts have been developed to promote various chemical transformations in a highly enantioselective manner. nih.govmdpi.com
Derivatives of this compound hold potential as organocatalysts for enantioselective reactions. The general class of 2-(arylmethyl)pyrrolidines has been successfully used to catalyze asymmetric Michael additions. umich.edu The catalytic cycle typically involves the formation of a chiral enamine intermediate between the pyrrolidine catalyst and a carbonyl compound, which then reacts with an acceptor molecule. The substituents on the pyrrolidine ring play a critical role in shielding one face of the enamine, directing the approach of the acceptor and thus controlling the stereochemical outcome of the reaction. umich.edu
The potential of derivatives like (R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid in asymmetric catalysis is a subject of research interest. smolecule.com The chiral environment provided by such molecules can influence reactions to favor the formation of one specific enantiomer. smolecule.com The basicity and nucleophilicity of the pyrrolidine nitrogen are key properties that can be modulated by substituents at the C-2 position, affecting its catalytic activity. nih.gov A wide range of enantioselective transformations, including aldol (B89426), Mannich, and Michael reactions, are effectively catalyzed by various functionalized pyrrolidine derivatives. nih.govmdpi.com
The design and synthesis of structurally innovative organocatalysts are central to advancing the field. nih.gov Optimization of pyrrolidine-based catalysts often involves modifying their structure to enhance efficiency and selectivity. nih.gov A common strategy is the introduction of additional functional groups that can participate in the catalytic transition state, often through non-covalent interactions like hydrogen bonding. mdpi.comunibo.itmdpi.com
For example, prolinamides, which are derivatives of proline, are frequently modified. Attaching moieties like thioureas, sulfonamides, or additional amino acid residues can create bifunctional catalysts where one part activates the nucleophile (e.g., via enamine formation) and the other part activates the electrophile (e.g., via hydrogen bonding). unibo.itmdpi.com The triazole ring, used as an amide bond surrogate, can rigidify the catalyst's conformation, thereby improving selectivity. mdpi.com The 4-methylbenzyl group in this compound provides a scaffold that can be similarly functionalized to create tailored catalysts for specific asymmetric transformations.
| Strategy | Description | Example Moiety | Reference |
|---|---|---|---|
| Bifunctionality | Incorporating a second functional group (e.g., H-bond donor) to activate the electrophile. | Thiourea, Sulfonamide, Carboxylic Acid | unibo.itmdpi.com |
| Steric Shielding | Introducing bulky groups to block one face of the reactive intermediate, enhancing stereocontrol. | Diarylprolinol Silyl Ethers | unibo.it |
| Conformational Rigidity | Using cyclic structures or peptide-like backbones to lock the catalyst into a specific conformation. | Triazole, Peptidomimetic Scaffolds | mdpi.com |
| Electronic Tuning | Modifying substituents on the pyrrolidine or its appendages to alter the catalyst's electronic properties (e.g., basicity). | Electron-withdrawing/donating groups on aryl rings | nih.gov |
Enantioselective Catalysis
Ligand Design in Metal-Catalyzed Transformations
In addition to organocatalysis, chiral pyrrolidine derivatives are extensively used as ligands in metal-catalyzed asymmetric reactions. nih.govmdpi.com The pyrrolidine nitrogen and other potential donor atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction.
Derivatives of 2,2'-bispyrrolidine, for instance, have been successfully employed as chiral ligands in numerous asymmetric reactions. nih.govmdpi.com Salan ligands derived from (R,R)-2,2'-bispyrrolidine have been applied in the enantioselective aryl transfer to aldehydes, yielding chiral diarylmethanols with good enantioselectivity. nih.govmdpi.com The design of these ligands is crucial, as their structure dictates the geometry and electronic properties of the metal complex, which in turn affects catalytic activity and selectivity.
The potential for this compound derivatives to act as chiral ligands is significant. smolecule.com For example, they can be incorporated into more complex ligand architectures, such as the phosphoramides used in the catalytic allylation of aldehydes. gla.ac.uk Palladium-catalyzed reactions, which are powerful tools in organic synthesis, often rely on chiral ligands to achieve enantioselectivity, and pyrrolidine-based structures are a common choice for this purpose. nih.govumich.edu
Mechanistic Biological Investigations of 2 4 Methylbenzyl Pyrrolidine Analogs
Enzyme Interaction Studies: Mechanisms of Inhibition and Binding Affinities
The pyrrolidine (B122466) scaffold, particularly with a benzyl (B1604629) substitution, has been a subject of significant interest in medicinal chemistry due to its interaction with various enzymatic systems. These interactions are fundamental to understanding the therapeutic potential of this class of compounds.
Evaluation of Specific Enzyme Inhibition
Research has demonstrated that analogs of 2-(4-Methylbenzyl)pyrrolidine are notable inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative conditions like Parkinson's disease. mdpi.comnih.gov The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
A series of chiral fluorinated pyrrolidine derivatives were synthesized and evaluated for their MAO-B inhibitory activity. One particularly potent compound, designated D5, which incorporates a fluorinated benzyl group, exhibited an IC50 value of 0.019 μM for MAO-B. nih.gov This demonstrates a significant potency, especially when compared to the established drug safinamide, which has an IC50 of 0.163 μM. nih.gov The selectivity for MAO-B over MAO-A is also a critical parameter; compound D5 showed a high selectivity index of 2440. nih.gov
Other studies on different pyrrolidine derivatives have also reported substantial MAO-B inhibition. For instance, a series of propargylamine (B41283) derivatives, which share structural similarities in their amine core, showed IC50 values for human MAO-B (hMAO-B) in the range of 152.1 to 164.7 nM. nih.gov Another study on N-propargylamine-hydroxypyridinone hybrids identified compounds with hMAO-B IC50 values as low as 0.083 μM. nih.gov
The following table provides a summary of the MAO inhibitory activities for selected pyrrolidine and related analogs from various studies.
| Compound/Analog Series | Target Enzyme | IC50 Value | Selectivity Index (MAO-A/MAO-B) |
| Chiral Fluorinated Pyrrolidine (D5) nih.gov | MAO-B | 0.019 μM | 2440 |
| Safinamide nih.gov | MAO-B | 0.163 μM | 172 |
| Quaternary Propargylamines nih.gov | hMAO-B | 152.1 - 164.7 nM | Not Specified |
| Quaternary Propargylamines nih.gov | hMAO-A | 765.6 - 861.6 nM | Not Specified |
| N-Propargylamine-hydroxypyridinone Hybrid (21) nih.gov | hMAO-B | 0.083 μM | 73.5 |
Beyond MAOs, pyrrolidinedione-based compounds have been identified as reversible inhibitors of MurA, a bacterial enzyme essential for cell wall biosynthesis. mdpi.com The most potent of these compounds showed an IC50 of 4.5 μM. mdpi.com While structurally distinct from this compound, this highlights the versatility of the pyrrolidine core in targeting diverse enzymes.
Mechanistic Studies of Enzyme Binding Modes
Understanding the molecular interactions between these inhibitors and their target enzymes is crucial for rational drug design. Mechanistic studies, including kinetic analyses and molecular docking, have shed light on the binding modes of pyrrolidine derivatives to MAO-B.
The inhibition of MAO-B by 1-methyl-3-phenylpyrrole derivatives, which are oxidation products of MAO-B substrates, has been shown to be reversible and competitive. drugs.ie This indicates that the inhibitors bind to the active site of the enzyme, preventing the substrate from binding. The potency of these inhibitors is often expressed as the inhibitor dissociation constant (Ki). For 1-methyl-3-(4-trifluoromethylphenyl)pyrrole, the Ki value was found to be 1.30 μM. drugs.ie
Molecular docking studies have provided detailed insights into the binding poses of these inhibitors within the MAO-B active site. nih.gov The active site of MAO-B contains a substrate cavity and an entrance cavity. For coumarin-dithiocarbamate hybrids, the coumarin (B35378) moiety orients into the substrate cavity, stabilized by interactions with key amino acid residues like Tyr60, Phe343, Tyr398, and Tyr435. nih.gov Hydrophobic interactions with residues such as Ile199, Ile316, and Leu171 are also critical for binding. nih.gov In some cases, hydrogen bonds, for instance between the inhibitor and Cys172, further stabilize the enzyme-inhibitor complex. nih.gov For a series of chiral fluorinated pyrrolidine derivatives, enhanced hydrophobic interactions were found to improve the activity against MAO-B. nih.gov
Receptor Binding Studies and Pharmacological Target Identification
In addition to enzyme inhibition, this compound analogs have been investigated for their affinity to neurotransmitter receptors, which are key pharmacological targets for central nervous system disorders.
Affinity for Neurotransmitter Receptors
A primary focus of research has been on the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These transporters regulate the synaptic concentrations of their respective neurotransmitters.
Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of DAT and NET, with generally much lower activity at SERT. cambridge.orgresearchgate.net This selectivity for DAT/NET is a common feature among this class of compounds. cambridge.orgresearchgate.net The binding affinity is quantified by the Ki value, which represents the concentration of the ligand that occupies 50% of the receptors.
For the (S)-enantiomer of pyrovalerone, the Ki at DAT was found to be 18.1 nM. researchgate.net A particularly potent analog, the 3,4-dichlorophenyl substituted version, exhibited a DAT Ki of 11.5 nM and a NET Ki of 37.8 nM. cambridge.orgresearchgate.net These nanomolar affinities highlight the high potency of these compounds. The stereochemistry is crucial, with the (S)-isomer being the most biologically active enantiomer. researchgate.net
The following table summarizes the binding affinities of selected pyrovalerone analogs for monoamine transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one researchgate.net | 18.1 | - | - |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one researchgate.net | 11.5 | 37.8 | - |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one researchgate.net | - | - | Binds to all three |
Interaction with Other Receptor Systems
To assess the selectivity of these compounds, they are often screened against a panel of other receptors. For the pyrovalerone analogs, a subset of compounds was evaluated for affinity at serotonin receptors (5HT1A, 5HT1B, 5HT1C) and dopamine receptors (D1, D2, D3) and were found to have no significant affinity. cambridge.orgresearchgate.net This lack of interaction with other major neurotransmitter receptors underscores their selectivity for the monoamine transporters.
Other studies on different pyrrolidine-based scaffolds have shown interactions with other receptor types. For example, 2-benzylpyrrolidine-situated aryloxypropanols have been investigated as antagonists of the calcium-sensing receptor. nih.gov This indicates that the pyrrolidine scaffold can be adapted to target different receptor families depending on the other structural moieties present.
Structure-Activity Relationship (SAR) Studies of Pyrrolidine Scaffolds
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For pyrrolidine-based MAO-B inhibitors and transporter ligands, several key structural features have been identified.
Substitution on the Phenyl Ring: For 1-methyl-3-phenylpyrrole inhibitors of MAO-B, electron-withdrawing substituents on the phenyl ring, particularly those with a large steric bulk, were found to enhance inhibitory potency. drugs.ie The presence of halogens (fluorine, chlorine, bromine) on the phenyl ring of various scaffolds like chalcones, coumarins, and pyrazolines has been shown to increase selectivity for MAO-B. pnas.org
Alkyl Chain Length: In a series of α-pyrrolidinophenones that bind to DAT, increasing the length of the α-carbon chain generally leads to an increase in affinity. For example, the affinity at hDAT increased progressively from α-PPP (methyl) to α-PHP (butyl).
N-Containing Ring Size: Increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) has been shown to cause a substantial loss in binding potency at monoamine transporters. researchgate.net
Stereochemistry: As noted earlier, the stereochemistry of the pyrrolidine ring is critical. For pyrovalerone analogs, the (S)-enantiomer is significantly more potent at DAT than the (R)-enantiomer. researchgate.net
These SAR insights provide a roadmap for medicinal chemists to design new analogs of this compound with improved pharmacological profiles for specific therapeutic targets.
Influence of Stereochemistry on Biological Activity and Binding Modes
The three-dimensional arrangement of atoms, or stereochemistry, within analogs of this compound plays a pivotal role in determining their biological activity and how they interact with their target proteins. The pyrrolidine ring, being a non-planar, saturated heterocycle, can exist in different spatial conformations, and the substituents attached to its chiral carbons can be oriented in various ways, leading to distinct stereoisomers. nih.gov These subtle differences in shape and orientation can dramatically alter the binding affinity and efficacy of the compounds.
A notable example is seen in the analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as pyrovalerone. nih.gov Racemic pyrovalerone, a mixture of both enantiomers, demonstrates inhibitory activity at the dopamine transporter (DAT). However, when the racemic mixture is resolved, the (S)-enantiomer is found to be the more biologically active form, possessing significantly higher potency as a DAT inhibitor. nih.gov This enantioselectivity highlights that the specific spatial orientation of the pyrrolidinyl and methylphenyl groups is crucial for optimal interaction with the binding site of the dopamine transporter.
The synthesis of enantiopure compounds, often starting from chiral building blocks like L-proline, is a common strategy to investigate these stereochemical effects. nih.gov By creating and testing individual stereoisomers, researchers can elucidate the specific structural requirements for biological activity, leading to the design of more potent and selective therapeutic agents. The retention of stereochemistry during synthetic transformations is therefore a critical consideration in the development of these analogs. acs.org
Correlation Between Structural Modifications and Preclinical Activity Profiles
In a series of pyrovalerone analogs, which are inhibitors of monoamine transporters, several structural modifications were explored. nih.gov Increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine resulted in a substantial decrease in inhibitory potency at dopamine, serotonin, and norepinephrine transporters. nih.gov This suggests that the compact size and specific conformation of the pyrrolidine ring are optimal for binding to these transporters. Furthermore, modifications to the alkyl chain attached to the pyrrolidine ring also had a significant impact. For instance, introducing a branching methyl group in the side chain increased dopamine uptake inhibition approximately tenfold compared to the parent compound. nih.gov
Substitutions on the phenyl ring also play a crucial role in modulating activity. In one study of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a para-methyl substitution on the phenyl ring led to higher off-target activity against phosphodiesterase 4 (PDE4), which could increase the risk of toxicity. vulcanchem.com In contrast, a meta-methyl substitution enhanced kinase selectivity. vulcanchem.com This demonstrates how the position of a single methyl group can dramatically alter the selectivity profile of a compound. Similarly, in a series of pyrrolidine-2,5-dione derivatives with anticonvulsant activity, the presence of electron-withdrawing groups like chlorine or trifluoromethyl on the phenylpiperazine moiety was found to be beneficial for activity. tandfonline.com
The following table summarizes the impact of various structural modifications on the preclinical activity of this compound analogs:
Table 1: Correlation of Structural Modifications with Preclinical Activity| Compound Series | Structural Modification | Effect on Preclinical Activity | Reference |
|---|---|---|---|
| Pyrovalerone Analogs | Expansion of pyrrolidine to piperidine ring | Decreased potency at DAT, SERT, NET | nih.gov |
| Pyrovalerone Analogs | Branched methyl group in alkyl chain | Increased dopamine uptake inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Analogs | Para-methyl on phenyl ring | Higher off-target activity (PDE4) | vulcanchem.com |
| Pyrazolo[1,5-a]pyrimidine Analogs | Meta-methyl on phenyl ring | Enhanced kinase selectivity | vulcanchem.com |
| Pyrrolidine-2,5-dione Analogs | Electron-withdrawing groups on phenylpiperazine | Enhanced anticonvulsant activity | tandfonline.com |
These examples clearly illustrate that a deep understanding of the structure-activity relationships is essential for the rational design of this compound analogs with desired preclinical profiles.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is extensively used in the study of this compound analogs to understand their binding modes within the active sites of target proteins and to rationalize their observed biological activities. nih.govrsc.org By visualizing the protein-ligand interactions, researchers can identify key amino acid residues that are crucial for binding and activity.
In studies of pyrrolidine-based thiosemicarbazones as dihydrofolate reductase (DHFR) inhibitors, molecular docking was employed to understand the binding interactions between the synthesized compounds and the active site of DHFR. nih.govrsc.org The docking studies revealed that the compounds bind in the same area of the active site as a known co-crystallized inhibitor. nih.gov The nitrogen atom of the pyrrolidine ring was identified as having the capability to engage in hydrogen bonding interactions with amino acid residues within the active site of DHFR, thereby enhancing the compound's binding affinity. rsc.org Furthermore, the size and shape of the pyrrolidine moiety were found to be well-suited for fitting into the active site pocket, facilitating favorable van der Waals interactions with nearby amino acids and enhancing the stability of the enzyme-inhibitor complex. rsc.org
Similarly, for a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones investigated as inhibitors of inducible nitric oxide synthase (iNOS), molecular docking analysis showed that the compounds act as ligands for iNOS. beilstein-journals.org Key hydrogen bonds were identified with residues Cys200 and Ser242, and extensive van der Waals interactions with other residues such as Thr190, Trp194, and Gly202 further stabilized the ligand-protein complexes. beilstein-journals.org The presence of an electron-withdrawing nitro group on the benzene (B151609) ring of one of the more potent compounds was suggested to enhance and optimize hydrogen bonding with Cys200, contributing to its higher inhibitory activity. beilstein-journals.org
The following table provides examples of key protein-ligand interactions identified through molecular docking studies of this compound analogs:
Table 2: Key Protein-Ligand Interactions from Molecular Docking Studies| Compound Series | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Pyrrolidine-based thiosemicarbazones | DHFR | Not specified | Hydrogen bonding, van der Waals | rsc.org |
| 4-(1-Methylamino)ethylidene-pyrrolidine-2,3-diones | iNOS | Cys200, Ser242 | Hydrogen bonding | beilstein-journals.org |
| 4-(1-Methylamino)ethylidene-pyrrolidine-2,3-diones | iNOS | Thr190, Trp194, Gly202 | van der Waals | beilstein-journals.org |
| Pyrrolyl thiadiazoles | Enoyl-acyl carrier protein reductase | Tyr158, Met98 | Hydrogen bonding | dovepress.com |
These molecular modeling studies provide valuable insights into the structure-activity relationships at a molecular level and guide the rational design of more potent and selective inhibitors.
In Vitro Cellular Assays for Mechanistic Understanding
In vitro cellular assays are essential tools for elucidating the mechanisms of action of this compound analogs. These assays, conducted on cultured cells, provide a bridge between the molecular-level interactions observed in biochemical assays and the physiological effects observed in whole organisms. They allow researchers to assess a compound's effects on cellular processes such as cell viability, proliferation, and signaling pathways.
For instance, in the investigation of spirooxindole analogs with a pyrrolidine ring system as potential anticancer agents, in vitro cytotoxicity was evaluated against the human lung cancer cell line A549. rsc.org The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). rsc.org Several of the synthesized spirooxindole analogs demonstrated significant potency against the A549 cell line. rsc.org To further understand the mechanism of cell death, staining assays such as acridine (B1665455) orange/ethidium bromide (AO/EB) and Hoechst staining were performed. rsc.org These assays indicated that the compounds induce apoptosis, a form of programmed cell death. rsc.org Importantly, the lead compound was shown to be non-cytotoxic towards non-cancerous mouse embryonic fibroblast NIH-3T3 cells, suggesting selectivity for cancer cells. rsc.org
In another study, 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. beilstein-journals.org Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammation. The assay measures the amount of nitrite, a stable product of NO, in the cell culture medium. The results showed that the synthesized compounds inhibited NO production in a dose-dependent manner, with one compound exhibiting the most potent inhibitory activity. beilstein-journals.org This suggests that these compounds may exert their anti-inflammatory effects by targeting the iNOS pathway.
The following table summarizes the in vitro cellular assays used to investigate the mechanisms of this compound analogs and their key findings:
Table 3: In Vitro Cellular Assays and Mechanistic Findings| Compound Series | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Spirooxindole analogs | A549 (lung cancer) | MTT assay | Potent cytotoxicity | rsc.org |
| Spirooxindole analogs | A549 (lung cancer) | AO/EB and Hoechst staining | Induction of apoptosis | rsc.org |
| Spirooxindole analogs | NIH-3T3 (non-cancerous) | MTT assay | Non-cytotoxic, indicating selectivity | rsc.org |
| 4-(1-Methylamino)ethylidene-pyrrolidine-2,3-diones | RAW264.7 (macrophage) | Nitric oxide (NO) production assay | Inhibition of NO production | beilstein-journals.org |
These cellular assays are crucial for validating the molecular targets of this compound analogs and for providing a mechanistic basis for their observed biological activities, which is a critical step in the drug discovery and development process.
Future Directions and Emerging Research Avenues in 2 4 Methylbenzyl Pyrrolidine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity
The development of efficient and stereoselective methods for synthesizing substituted pyrrolidines is a cornerstone of organic chemistry. mdpi.com Future research is intensely focused on creating novel synthetic pathways to 2-(4-Methylbenzyl)pyrrolidine and its analogues that improve upon existing methods in terms of yield, atom economy, and stereocontrol.
One promising approach involves the use of transition metal catalysis. For instance, palladium-catalyzed reactions have been developed for the stereoselective synthesis of N-aryl-2-benzylpyrrolidines. nih.gov These methods often involve tandem N-arylation/carboamination of γ-amino alkenes with aryl bromides, which can be performed in a one-pot process to generate complex pyrrolidine (B122466) structures with good to excellent diastereoselectivity. nih.gov Another innovative strategy employs a titanium-catalyzed carbocyclization. The reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn), catalyzed by a system of Ti(O-iPr)₄ and EtMgBr, has been shown to produce various methylenepyrrolidine derivatives stereoselectively. researchgate.netrsc.org This method has been successfully applied to synthesize compounds like (Z)-3-Methyl-1-(4-methylbenzyl)-4-pentylidenepyrrolidine. researchgate.net
Research has also focused on the synthesis of key precursors, such as 1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid, which can be prepared from β-proline. nih.gov A summary of representative synthetic methods is provided in the table below.
| Starting Material(s) | Catalyst/Reagent System | Product | Key Features | Reference |
| γ-(N-arylamino)alkenes, Aryl bromides | Palladium / Phosphine ligands | N-Aryl-2-benzylpyrrolidines | One-pot tandem reaction, good diastereoselectivity | nih.gov |
| N-allyl-N-(4-methylbenzyl)hept-2-yn-1-amine | Ti(O-iPr)₄ / EtMgBr, Et₂Zn | (Z)-3-Methyl-1-(4-methylbenzyl)-4-pentylidenepyrrolidine | High stereoselectivity for Z-isomer, good yield | researchgate.net |
| β-proline | SOCl₂, Ethanol; 4-methylbenzyl bromide | 1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid | Multi-step synthesis from a readily available amino acid | nih.gov |
| Acenaphthenequinone, Sarcosine, (E)-2-arylmethylidene-2,3-dihydro-1H-pyrrolisin-1-ones | Heat (reflux) | Dispiro[acenaphthylene-pyrrolidine-pyrrolisine] derivatives | 1,3-dipolar cycloaddition, high regio- and stereoselectivity | nih.govresearchgate.net |
These advanced synthetic strategies are crucial for accessing enantiomerically pure versions of this compound derivatives, which is often a prerequisite for their use in catalysis and medicine.
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool for understanding and predicting the behavior of chemical reactions and molecular interactions involving pyrrolidine scaffolds. For pyrrolidine-based organocatalysts, DFT calculations help elucidate the stability of transition states, explaining the observed stereoselectivity in reactions like Michael additions and aldol (B89426) processes. mdpi.com
In the context of synthesizing this compound derivatives, computational models can predict the most likely reaction pathways and product distributions. For example, in the 1,3-dipolar cycloaddition reactions used to create complex spiropyrrolidines, mechanistic rationale suggests that the stability of different possible transition states dictates the final regioselectivity of the product. nih.gov
Furthermore, in silico studies are vital in drug discovery efforts. For pyrrolidine-based thiosemicarbazones designed as dihydrofolate reductase (DHFR) inhibitors, molecular docking simulations help predict how these molecules bind to the active site of the enzyme. rsc.org This computational screening allows for the rational design of more potent and selective inhibitors by identifying key interactions, such as the chelation of zinc ions within the enzyme's active site, before committing to synthetic work. rsc.org These predictive models accelerate the design-build-test cycle, making the discovery of new therapeutic agents more efficient.
Exploration of New Catalytic Applications and Material Science Interfaces
Chiral pyrrolidines are highly effective organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective manner. mdpi.com Derivatives of this compound are being explored for new catalytic applications. The core structure, combining a secondary amine and a specific stereocenter, is ideal for forming enamines or iminium ions, which are key intermediates in many organocatalytic cycles.
Future research aims to expand the scope of reactions catalyzed by these compounds. This includes developing bifunctional catalysts where the pyrrolidine unit is appended with other functional groups, such as thioureas or sulfonamides, that can act as hydrogen-bond donors to activate the electrophile and further enhance stereocontrol. mdpi.com The Ti-Mg-catalyzed carbocyclization reactions used for their synthesis also open up avenues where the resulting organometallic intermediates could be trapped for further functionalization, creating a bridge between organometallic catalysis and organocatalysis. rsc.org
While less explored, the interface with material science presents a nascent but promising research direction. The rigid, well-defined three-dimensional structure of this compound derivatives makes them interesting candidates for incorporation into larger supramolecular assemblies or as chiral ligands for the synthesis of metal-organic frameworks (MOFs). Their ability to direct stereochemistry could be harnessed to create chiral materials with unique optical or separation properties.
Elucidation of Complex Biological Pathways and Molecular Targets Through Chemical Probes
Derivatives of this compound serve as valuable chemical probes for investigating complex biological systems. By systematically modifying the core structure and observing the corresponding changes in biological activity, researchers can elucidate structure-activity relationships (SAR) and identify molecular targets.
For example, a series of N-(substituted phenyl) pyrrolidine-2-carboxamides have been synthesized and evaluated for anticonvulsant activity. rroij.com By testing different substituents on the phenyl ring, studies found that compounds with 4-chloro or 4-nitro groups were particularly effective in the maximal electroshock seizure (MES) test, suggesting specific electronic and steric requirements for interaction with the biological target, likely a neuronal ion channel. rroij.com
In another study, pyrrolidine-based thiosemicarbazones, including an N-(4-Methylbenzyl) derivative, were designed and synthesized to act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and a validated anticancer target. rsc.org The potent inhibition observed with these compounds confirms their interaction with the DHFR active site. By using these molecules as probes, researchers can gain a deeper understanding of the binding pocket of DHFR and the molecular interactions necessary for its inhibition, paving the way for the development of novel antifolate drugs. rsc.org
| Compound Class | Biological Target/Model | Research Finding | Significance | Reference |
| N-(substituted phenyl) pyrrolidine-2-carboxamides | Maximal Electroshock Seizure (MES) model | 4-chloro and 4-nitrophenyl derivatives showed high activity. | Elucidates structural requirements for anticonvulsant activity. | rroij.com |
| Pyrrolidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | N-(4-Methylbenzyl) derivative and others show potent enzymatic inhibition. | Provides probes for understanding DHFR binding and designing new anticancer agents. | rsc.org |
| N-Substituted Prolinamido Indazoles | Rho Kinase (ROCK) | (R)-N-(1H-Indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-2-carboxamide identified as a potent inhibitor. | Offers a tool to study pathways related to vasorelaxation. | nih.gov |
Through such investigations, this compound-based compounds are not merely potential therapeutics but also essential tools for dissecting complex biological pathways at the molecular level.
Q & A
Q. What are the optimized synthetic routes for 2-(4-methylbenzyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbocyclization of allylpropargyl amines using Ti(O-iPr)₄ and EtMgBr as catalysts. For example, N,N-diallyl derivatives of 4-methylbenzyl-substituted amines react with Et₂Zn under these conditions to yield this compound derivatives with up to 85% yield. Key parameters include solvent choice (e.g., diethyl ether/isopropyl alcohol/hexane mixtures) and flash chromatography for purification . Alternative routes involve Pd-catalyzed aza-Heck cascades, where ligand choice (e.g., PA-Ph) and temperature control (65°C) are critical for enantioselectivity and yield optimization .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (e.g., dimer formation via O···π-hole tetrel bonding interactions ) and spectroscopic methods :
- ¹H/¹³C NMR : Chemical shifts (δH 1.2–7.5 ppm; δC 20–160 ppm) distinguish pyrrolidine ring protons and substituents like the 4-methylbenzyl group .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., experimental m/z 388.1344 vs. calculated 388.1342) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystalline states .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : The pyrrolidine scaffold is a versatile pharmacophore. Specific applications include:
- Enzyme inhibitors : The 4-methylbenzyl group enhances hydrophobic interactions with target proteins, as seen in triazole derivatives inhibiting kinases .
- Chiral catalysts : The stereochemistry of the pyrrolidine ring enables asymmetric synthesis, e.g., in α-ketoester functionalization .
- Protecting group strategies : Boc-protected derivatives (e.g., Boc-{Bzl(4-Me)}Pro-OH) are intermediates in peptide synthesis .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylbenzyl substituent influence biological activity in SAR studies?
- Methodological Answer : Systematic SAR studies compare substituents (e.g., 4-fluoro, 4-methoxy, 4-chloro) on the benzyl group:
- Electron-withdrawing groups (e.g., Cl) increase metabolic stability but may reduce binding affinity due to steric hindrance.
- Electron-donating groups (e.g., CH₃) enhance lipophilicity, improving membrane permeability.
Computational tools like molecular electrostatic potential (MEP) surface calculations predict interaction hotspots, while DFT simulations validate binding conformations .
Q. What strategies resolve contradictions in enantioselective synthesis yields reported for this compound derivatives?
- Methodological Answer : Discrepancies arise from ligand-metal coordination dynamics. For example:
- Pd₂(dba)₃/PA-Ph systems yield 69% enantiomeric mixtures (3:2 ratio) but require strict exclusion of moisture .
- Ti-based catalysts offer higher yields (85%) but limited enantiocontrol.
Mitigation strategies include: - Screening chiral ligands (e.g., BINOL derivatives) to enhance stereoselectivity.
- Adjusting solvent polarity (e.g., toluene vs. THF) to stabilize transition states .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Predicts binding modes to receptors (e.g., kinases, GPCRs) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration.
- QSAR models : Correlate substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do reported yields for Pd-catalyzed syntheses vary significantly across studies?
- Methodological Answer : Variations stem from:
- Substrate purity : Impurities in allylpropargyl amines reduce catalytic efficiency .
- Ligand-metal ratio : Excess ligand (e.g., PA-Ph >20 mol%) can inhibit Pd activity.
- Workup procedures : Incomplete removal of boronic acid byproducts (e.g., via FCC purification) artificially lowers yields .
Q. How do conflicting bioactivity results for triazole-containing derivatives align with structural data?
- Methodological Answer : Discrepancies arise from:
- Crystallographic vs. solution-state conformations : Solid-state dimers (via tetrel bonding) may dissociate in solution, altering activity .
- Protonation states : The pyrrolidine nitrogen’s pKa (~10.5) affects binding in physiological vs. assay conditions.
Validate via pH-dependent NMR and crystallography under mimic assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
